molecular formula C14H10FNO4 B4924085 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid

5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid

Cat. No. B4924085
M. Wt: 275.23 g/mol
InChI Key: NOPKZRLWYXDHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid, also known as FBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic effects.

Scientific Research Applications

5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid has been extensively studied for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation and pain. 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid has also been shown to possess antioxidant properties and can protect against oxidative stress-induced damage.

Mechanism of Action

5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid acts as a COX-2 inhibitor by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators and subsequent reduction in inflammation and pain. 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects:
5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It also possesses antioxidant properties and can protect against oxidative stress-induced damage. 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum and synovial fluid of arthritic animals. It has also been found to decrease the expression of matrix metalloproteinases (MMPs), enzymes that degrade cartilage in arthritis.

Advantages and Limitations for Lab Experiments

5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid has several advantages for use in lab experiments. It is a potent COX-2 inhibitor and possesses antioxidant properties, making it a useful tool for studying the role of inflammation and oxidative stress in various diseases. However, 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid has some limitations as well. It is a relatively new compound and its long-term safety and efficacy have not been fully established. Also, 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for further research on 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid. One area of interest is the development of 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid analogs with improved potency and selectivity for COX-2 inhibition. Another area of research is the investigation of the role of 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid in the regulation of the gut microbiome and its potential applications in the treatment of inflammatory bowel disease. Additionally, the safety and efficacy of 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid in human clinical trials need to be established to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid involves the reaction between 2-hydroxybenzoic acid and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid as a white crystalline solid with a melting point of 235-237°C. The purity of the compound can be confirmed through various analytical techniques such as HPLC, NMR, and IR spectroscopy.

properties

IUPAC Name

5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-11-4-2-1-3-9(11)13(18)16-8-5-6-12(17)10(7-8)14(19)20/h1-7,17H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPKZRLWYXDHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-Fluorophenyl)carbonyl]amino}-2-hydroxybenzoic acid

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